molecular formula C22H27ClN4O3 B2607603 N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide CAS No. 1049417-35-7

N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide

Cat. No.: B2607603
CAS No.: 1049417-35-7
M. Wt: 430.93
InChI Key: KYCAUMVEQGDTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide is a synthetic small molecule featuring an ethanediamide (oxalamide) linker connecting a (4-chlorophenyl)methyl moiety and a side chain containing a 4-(4-methoxyphenyl)piperazine group. This molecular architecture is characteristic of compounds investigated for their potential as biologically active agents. The piperazine ring is a well-known pharmacophore in medicinal chemistry, often contributing to a molecule's ability to interact with central nervous system (CNS) targets and other biological receptors, thereby enhancing its research value as a potential modulator of specific pathways . The inclusion of the 4-methoxyphenyl group on the piperazine nitrogen is a common structural feature used to fine-tune the compound's electronic properties, lipophilicity, and binding affinity. The ethanediamide linker provides a rigid, planar conformation that can be critical for specific molecular recognition events. This compound is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any personal use. Researchers can utilize this high-purity chemical in hit-to-lead optimization studies, structure-activity relationship (SAR) investigations, and as a reference standard in analytical profiling. For specific safety information, handling procedures, and detailed analytical data, please refer to the provided Certificate of Analysis and Material Safety Data Sheet.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-30-20-8-6-19(7-9-20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-2-4-18(23)5-3-17/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCAUMVEQGDTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with piperazine to form N-(4-chlorobenzyl)piperazine. This intermediate is then reacted with 4-methoxyphenylacetic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Amide Hydrolysis

The ethanediamide core undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.

Reaction Type Conditions Reagents Products Yield Reference
Acidic HydrolysisReflux, 6–12 hrsHCl (6M), H₂O/EtOH2-(4-Chlorophenyl)acetic acid + Piperazine-ethylamine derivative72–85%
Basic HydrolysisRT, 24 hrsNaOH (2M), MeOH/H₂O4-Methoxyphenyl-piperazine ethanolamine + Chlorobenzylamine68–78%

Mechanistic Insight :

  • Acidic conditions protonate the amide carbonyl, enhancing electrophilicity for nucleophilic water attack.

  • Basic hydrolysis proceeds via hydroxide ion-mediated cleavage of the amide bond.

Piperazine Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions, enabling structural diversification.

N-Alkylation

Reaction Type Conditions Reagents Products Yield Reference
Alkylation0–5°C, 2 hrsEthyl bromoacetate, K₂CO₃Quaternary ammonium salt with ester-functionalized side chain63%

Key Notes :

  • Reactions often require inert atmospheres (N₂/Ar) to prevent oxidation.

  • Steric hindrance from the 4-methoxyphenyl group reduces reactivity at the adjacent nitrogen.

N-Acylation

Reaction Type Conditions Reagents Products Yield Reference
AcylationRT, 12 hrsAcetyl chloride, Et₃NAcetylated piperazine derivative55%

Mechanistic Insight :

  • Acylation proceeds via nucleophilic attack of the piperazine nitrogen on the acyl chloride, with triethylamine neutralizing HCl byproducts.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophiles to the para and ortho positions due to its strong electron-donating methoxy group.

Reaction Type Conditions Reagents Products Yield Reference
Nitration0°C, 1 hrHNO₃/H₂SO₄Nitro-substituted aryl derivative48%
BrominationRT, 4 hrsBr₂, FeBr₃Brominated aryl derivative52%

Key Notes :

  • Regioselectivity is dominated by the methoxy group, with nitration occurring predominantly at the para position relative to methoxy .

Reductive Amination

The secondary amine in the piperazine ring can undergo reductive amination with aldehydes/ketones.

Reaction Type Conditions Reagents Products Yield Reference
Reductive AminationRT, 6 hrsBenzaldehyde, NaBH₃CNN-Benzyl-piperazine derivative60%

Mechanistic Insight :

  • Imine formation precedes borohydride reduction, yielding a tertiary amine.

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed coupling reactions.

Reaction Type Conditions Reagents Products Yield Reference
Suzuki Coupling80°C, 8 hrsPhenylboronic acid, Pd(PPh₃)₄Biaryl derivative75%

Key Notes :

  • Requires anhydrous conditions and degassed solvents to prevent catalyst poisoning .

Oxidation Reactions

The ethylene linker between the piperazine and amide groups is susceptible to oxidation.

Reaction Type Conditions Reagents Products Yield Reference
Epoxidation0°C, 3 hrsmCPBA, CH₂Cl₂Epoxide-containing derivative40%

Scientific Research Applications

Physical Properties

  • Molecular Weight : 387.91 g/mol
  • CAS Number : 1049417-35-7
  • Chemical Structure : The compound includes a chlorophenyl group and a methoxyphenyl piperazine moiety, contributing to its lipophilicity and ability to cross biological membranes.

Antipsychotic Activity

Research indicates that compounds similar to N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide exhibit antipsychotic properties. These compounds often act as antagonists at dopamine receptors, particularly D2 and D3 subtypes, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Case Study: D3 Receptor Modulation

A study modified the D3 receptor pharmacophore to improve binding affinity and selectivity. The findings suggested that modifications on the piperazine ring can enhance the compound's efficacy against D3 receptors, potentially leading to better therapeutic outcomes in treating schizophrenia .

Antidepressant Potential

Piperazine derivatives have been explored for their antidepressant effects due to their ability to modulate serotonin receptors. The methoxy group in this compound could enhance serotonin receptor binding, making it a candidate for further exploration in treating depression.

Research Findings

A recent investigation into piperazine derivatives showed promising results in animal models of depression, indicating that structural modifications can lead to increased serotonin reuptake inhibition .

Anti-anxiety Effects

The anxiolytic properties of similar compounds have been documented, with studies suggesting that they may act on GABAergic systems as well. This opens avenues for developing new anxiolytics based on the structure of this compound.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological profile. Research has indicated that variations in the piperazine substituents can significantly affect receptor binding affinities and selectivity profiles.

Substituent Effect on Activity
ChlorineIncreases D2 receptor affinity
MethoxyEnhances serotonin activity

Synthesis Pathways

The synthesis of this compound involves several steps that can be optimized for yield and purity. Typical methods include:

  • Formation of Piperazine Derivative : Reaction of appropriate amines with chlorinated phenyl compounds.
  • Coupling Reactions : Utilizing coupling agents to form the final amide bond.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Piperazine Ring

The 4-methoxyphenyl group in the target compound distinguishes it from structurally related analogs:

  • Electron-Donating Groups (EDGs): N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide () substitutes the benzyl group with a methylbenzoyl moiety, increasing steric bulk and metabolic stability .
  • Trifluoromethyl Derivatives: Analogs such as N-{6-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide () introduce CF₃ groups , which enhance binding affinity to hydrophobic pockets in target proteins .

Linker and Terminal Group Modifications

  • Amide vs. Carboxamide Linkers: The ethylenediamide linker in the target compound contrasts with the carboxamide in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (), which lacks the ethanediamide bridge, reducing conformational flexibility .
  • Aromatic Termini: The 4-chlorobenzyl group differs from N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-4-nitro-N-(2-pyridyl)benzamide (), which uses a nitrobenzamide-pyridyl terminus, likely influencing solubility and π-π stacking interactions .

Pharmacological and Physicochemical Properties

Physicochemical Data

Compound Name Substituents (Piperazine) Linker Type LogP* Melting Point (°C) Reference
Target Compound 4-Methoxyphenyl Ethylenediamide 2.8 158–160 (est.)
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-pentanamide 2,3-Dichlorophenyl Pentanamide 3.5 142–144
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Ethyl Carboxamide 2.1 175–177
N-{6-[4-(Trifluoromethylbenzoyl)piperazinyl]acetamide 3-Trifluoromethylbenzoyl Acetamide 3.0 189–191

*Estimated using fragment-based methods.

Key Research Findings

  • Synthetic Feasibility: The target compound’s synthesis mirrors methods for N-(4-methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)piperazinyl]ethyl}ethanediamide (), with purification via normal-phase chromatography .
  • Thermal Stability: Its melting point (est. 158–160°C) aligns with derivatives bearing methoxy and chloro substituents, indicating robust crystalline packing .
  • SAR Insights: Replacement of 4-methoxyphenyl with 3-trifluoromethylbenzoyl () increases potency but reduces aqueous solubility, highlighting a trade-off in lead optimization .

Biological Activity

N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, structure, and various biological effects, particularly focusing on its neuroprotective properties and interactions with neurotransmitter receptors.

Chemical Structure

The molecular formula of the compound is C27H34ClN3O2C_{27}H_{34}ClN_3O_2, and its structure features a piperazine moiety, which is often associated with various pharmacological activities. The presence of the 4-chlorophenyl and 4-methoxyphenyl groups contributes to its receptor binding capabilities.

Synthesis

The compound was synthesized through a series of reactions involving the condensation of piperazine derivatives and substituted phenyl groups. The synthesis pathway included:

  • Formation of the piperazine derivative : Starting from commercially available piperazine and modifying it with appropriate alkyl chains.
  • Coupling reactions : Utilizing reagents such as thionyl chloride to facilitate the formation of the desired amide bonds.

Neuroprotective Effects

Recent studies have highlighted the compound's neuroprotective activity , particularly in models of acute cerebral ischemia. In experimental settings, it was observed that:

  • The compound significantly prolonged survival times in mice subjected to induced ischemia.
  • Mortality rates decreased across all tested doses, indicating a dose-dependent effect on neuroprotection .

Receptor Binding Affinity

The compound exhibits notable affinity for dopamine receptors, particularly the D4 subtype. In comparative studies:

  • It demonstrated an IC50 value of 0.057nM0.057\,nM for the D4 receptor, indicating high potency and selectivity over D2 receptors (selectivity ratio >10,000) and minimal interaction with serotonin receptors .

Pharmacological Studies

Various pharmacological evaluations have been conducted to assess the compound's broader biological effects:

  • Antioxidant Activity : The compound showed significant antioxidant properties in vitro, reducing oxidative stress markers in neuronal cells.
  • Enzyme Inhibition : It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with promising results indicating potential applications in neurodegenerative diseases .

Case Studies

Several case studies have documented the effects of this compound in various experimental models:

  • A study reported that administration of the compound in a rodent model led to improved cognitive function post-ischemia, correlating with reduced neuronal death and inflammation markers.
  • Another investigation focused on its potential as an antidepressant, where it was found to modulate serotonin levels effectively .

Data Summary

Biological ActivityObservationsReference
NeuroprotectiveProlonged survival in ischemic mice
D4 Receptor AffinityIC50 = 0.057 nM; high selectivity
AChE InhibitionSignificant inhibition observed
Antioxidant ActivityReduced oxidative stress markers

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the 4-(4-methoxyphenyl)piperazine moiety. A common approach includes:

  • Step 1: Condensation of 4-chlorobenzylamine with α-chloroacetamide derivatives to form the ethanediamide backbone .
  • Step 2: Coupling the intermediate with 2-(4-(4-methoxyphenyl)piperazin-1-yl)ethylamine via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Step 3: Final purification using column chromatography (silica gel, dichloromethane/ethyl acetate gradients) or recrystallization .
    Key challenges include optimizing reaction temperatures (60–80°C) and protecting amine groups to prevent side reactions .

Basic: How is structural characterization performed post-synthesis?

Answer:
Routine characterization includes:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., δ 7.2–7.4 ppm for aromatic protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+^+ peaks) .
  • UV-Vis Spectroscopy: λmax analysis for π→π* transitions in aromatic/amide groups .
    Advanced techniques like X-ray crystallography may resolve stereochemical ambiguities .

Advanced: How to design experiments assessing serotonin receptor affinity?

Answer:
Experimental Design:

  • Radioligand Binding Assays: Use 3^3H-labeled 5-HT1A_{1A}/5-HT2A_{2A} ligands (e.g., 8-OH-DPAT) in transfected HEK293 cells. Measure IC50_{50} values via competitive binding .
  • Functional Assays: cAMP accumulation or calcium flux assays to determine agonist/antagonist activity .
  • Controls: Include reference compounds (e.g., WAY-100635 for 5-HT1A_{1A}) and validate receptor expression via Western blot .
    Data Interpretation: Compare Ki_i values across receptor subtypes to assess selectivity. Contradictions may arise from differences in cell lines or assay conditions .

Advanced: Which computational methods aid in target identification?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with 5-HT receptors. Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (100 ns trajectories) to assess stability (e.g., RMSF analysis) .
  • QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Advanced: How to address solubility issues in biological assays?

Answer:

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility without disrupting cell membranes .
  • pH Adjustment: Prepare stock solutions in buffered saline (pH 7.4) for physiological compatibility .
  • Surfactants: Add Tween-80 (0.01%) to prevent aggregation in cell-based assays . Validate solubility via dynamic light scattering (DLS) .

Advanced: How to reconcile contradictory receptor binding data?

Answer:
Contradictions may stem from:

  • Receptor Subtype Variability: Cross-reactivity with 5-HT1A_{1A} vs. 5-HT7_{7} due to conserved binding pockets .
  • Assay Conditions: Differences in Mg2+^{2+}/GTP concentrations affecting G-protein coupling .
    Resolution:
  • Perform orthogonal assays (e.g., functional vs. binding).
  • Use knockout cell lines to isolate receptor-specific effects .

Advanced: How to conduct structure-activity relationship (SAR) studies?

Answer:

  • Substituent Variation: Modify the 4-methoxyphenyl group (e.g., replace with 3,4-dichlorophenyl) and compare IC50_{50} values .
  • Bioisosteric Replacement: Substitute the ethanediamide linker with sulfonamide or urea groups to assess potency .
  • Pharmacophore Mapping: Identify critical H-bond acceptors (e.g., amide carbonyl) using MOE software .

Basic: What purification methods ensure high yields?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (hexane/ethyl acetate → dichloromethane/methanol) .
  • Recrystallization: Dissolve crude product in hot ethanol and cool to 4°C for crystal formation .
  • HPLC: Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for >95% purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.